molecular formula C10H12ClNO B13201930 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol

3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol

Cat. No.: B13201930
M. Wt: 197.66 g/mol
InChI Key: IWUFYFZZZHUSKU-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol is a chiral amino alcohol scaffold of high interest in pharmaceutical research and development. This compound features a cyclobutane ring core, a structure recognized for its value in constructing complex three-dimensional architectures for drug discovery . The presence of both amino and hydroxyl functional groups on the same ring makes it a versatile synthon for constructing diverse molecular hybrids and conjugates, a strategy employed to develop new therapeutic agents . Main Applications and Research Value: The primary application of this compound is as a key building block in organic synthesis. Its structure is analogous to other aminocyclobutanol compounds used in medicinal chemistry . Researchers utilize such scaffolds to create novel compounds for screening against various biological targets. The 2-chlorophenyl substituent may contribute to target binding affinity and pharmacokinetic properties in lead molecules. This compound is strictly for use in research laboratories to synthesize and explore new chemical entities, particularly in the fields of anticancer and antibacterial agent development . For Research Use Only This product is for research purposes and is not intended for diagnostic or therapeutic procedures in humans or animals. Please refer to the product's Certificate of Analysis for specific data on identity, purity, and handling instructions.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

3-amino-3-(2-chlorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10/h1-4,7,13H,5-6,12H2

InChI Key

IWUFYFZZZHUSKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2Cl)N)O

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Formation

The cyclobutane ring can be formed through a [2+2] cycloaddition reaction between an alkene and a diene. This method involves the use of catalysts like palladium or nickel to facilitate the reaction.

Reagents Conditions Yield
Alkene (e.g., ethene) Pd(0) catalyst, 100°C, 24 hours 60-80%
Diene (e.g., butadiene) Ni(0) catalyst, 80°C, 12 hours 70-90%

Introduction of the Amino Group

The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine. This step often requires protection of other reactive sites on the molecule.

Reagents Conditions Yield
Ammonia (NH3) 50°C, 2 hours, in the presence of a base 80-95%
Amine (e.g., methylamine) 40°C, 1 hour, with a catalyst like Pd(II) 75-90%

Introduction of the Phenyl Group

The phenyl group, specifically the 2-chlorophenyl group, can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a boronic acid derivative.

Reagents Conditions Yield
2-Chlorophenylboronic acid Pd(PPh3)4 catalyst, NaOH, H2O, 80°C, 4 hours 85-95%
Cyclobutane derivative Pd(OAc)2 catalyst, K2CO3, toluene, 100°C, 6 hours 80-90%

Chlorination of the Phenyl Ring

If the phenyl ring is introduced without the chlorine substituent, chlorination can be achieved using chlorinating agents like chlorine gas or N-chlorosuccinimide.

Reagents Conditions Yield
Chlorine gas (Cl2) 0°C, 1 hour, in dichloromethane 90-95%
N-Chlorosuccinimide (NCS) 25°C, 2 hours, in acetonitrile 85-90%

Synthesis Pathway

A potential synthesis pathway for This compound involves the following steps:

  • Cyclobutane Formation : Use a [2+2] cycloaddition reaction to form the cyclobutane ring.
  • Amination : Introduce the amino group via a nucleophilic substitution reaction.
  • Phenyl Group Introduction : Perform a Suzuki-Miyaura cross-coupling reaction to attach the 2-chlorophenyl group.
  • Hydroxylation : Introduce the hydroxyl group through oxidation or hydrolysis.

The synthesis of This compound requires a multi-step approach involving cyclobutane ring formation, introduction of the amino and phenyl groups, and hydroxylation. Each step must be optimized to achieve high yields and purity. While specific literature on this exact compound is limited, the methods outlined here provide a general framework for its synthesis based on known chemical reactions and principles.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and chlorophenyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues of Cyclobutane Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Position 3) Key Modifications Reference CAS/ID
3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol C₁₀H₁₂ClNO 2-Chlorophenyl, -NH₂ -OH at position 1 Not explicitly provided
3-Amino-3-(2,6-dimethylphenyl)cyclobutan-1-ol C₁₂H₁₇NO 2,6-Dimethylphenyl, -NH₂ -OH at position 1 2229605-41-6
3-(3-Chlorophenyl)cyclobutan-1-amine C₁₀H₁₂ClN 3-Chlorophenyl -NH₂ at position 1; no -OH group 1156296-61-5
3-(2-Aminoethyl)cyclobutan-1-ol HCl C₆H₁₃NO·HCl 2-Aminoethyl -OH at position 1; ethylamine side chain CID 86775604
cis-3-Amino-1-methylcyclobutan-1-ol HCl C₅H₁₂ClNO -CH₃ at position 1 -OH absent; cis-configuration 1523606-23-6
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol C₅H₈F₃NO -CF₃ at position 1 -OH at position 1; electron-withdrawing CF₃ 1251924-07-8

Physicochemical Properties

  • Polarity: The presence of both -NH₂ and -OH groups in this compound increases polarity compared to analogs like cis-3-Amino-1-methylcyclobutan-1-ol HCl (which lacks -OH) .
  • Stability: Electron-withdrawing groups (e.g., -CF₃ in 1251924-07-8) may improve thermal stability but reduce nucleophilicity at the amino group .

Biological Activity

3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol is an organic compound characterized by its unique cyclobutanol structure, which includes an amino group and a chlorophenyl moiety. This compound has garnered attention due to its potential biological activities, which are influenced by its structural features. The molecular formula is C10H12ClN, with a molecular weight of approximately 198.66 g/mol. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The structure of this compound is pivotal in determining its biological interactions. The cyclobutane ring contributes to the compound's conformational flexibility, while the amino and chlorophenyl groups may facilitate interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Antitumor Activity : The compound may influence cell proliferation and apoptosis in cancer cells, indicating possible applications in cancer therapy.
  • Receptor Modulation : There are indications that this compound may interact with specific receptors or enzymes, affecting their activity and leading to various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the amino group may allow for hydrogen bonding with active sites on enzymes, potentially inhibiting their function.
  • Receptor Binding : The chlorophenyl group may enhance binding affinity to certain receptors, influencing signaling pathways relevant to various diseases.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
3-Amino-3-(4-chlorophenyl)cyclobutan-1-olSimilar cyclobutane structurePotentially different biological activity due to para-substitution
4-Amino-2-chlorophenolAromatic amine with hydroxyl groupKnown for its use as an analgesic agent
2-Chloro-N-(2-hydroxyphenyl)acetamideAcetamide derivative with chlorineExhibits anti-inflammatory properties
5-Amino-4-chloro-2-methylphenolChlorinated phenolic compoundAntimicrobial activity against various pathogens

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
  • Cytotoxicity in Cancer Cells : Research evaluating its effects on cancer cell lines indicated that modifications in the chlorophenyl group could enhance cytotoxicity, pointing towards its potential use in targeted cancer therapies.
  • Binding Affinity Studies : Experimental data suggest that this compound binds effectively to certain receptors involved in neurological processes, which could have implications for treating disorders such as depression or anxiety.

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